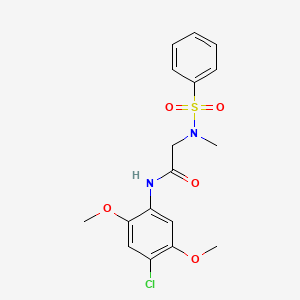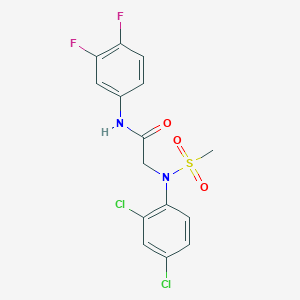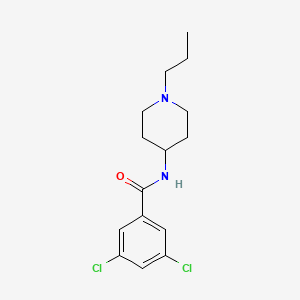
5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide
Vue d'ensemble
Description
5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as NPD1, is a bioactive lipid mediator that has been found to play a crucial role in the regulation of inflammation and neuroprotection. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including Alzheimer's, Parkinson's, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide involves the activation of the 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has been found to have various biochemical and physiological effects, including the regulation of inflammation, oxidative stress, and cell survival. 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has also been found to reduce oxidative stress-induced damage and promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its specificity for the 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide receptor, which allows for targeted modulation of signaling pathways. However, one limitation of using 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide is its relatively short half-life, which may require frequent administration in in vivo experiments.
Orientations Futures
Future research on 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide could focus on further elucidating its mechanism of action and identifying potential therapeutic targets for various diseases. Additionally, the development of more stable analogs of 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide could improve its therapeutic potential in clinical settings.
Applications De Recherche Scientifique
5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has been extensively studied for its therapeutic potential in various diseases. In Alzheimer's disease, 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has been found to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models. In Parkinson's disease, 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In multiple sclerosis, 5-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide has been found to reduce inflammation and promote remyelination.
Propriétés
IUPAC Name |
5-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-11-12-3-2-8-18-10-12)16-7-6-15(24-16)13-4-1-5-14(9-13)20(22)23/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBWGNNXNMVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4851733.png)
![N-[3-(2-ethoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4851739.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4851761.png)

![2-[(4-chlorophenyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4851780.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide](/img/structure/B4851786.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4851800.png)
![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-ethylphenyl)thiourea](/img/structure/B4851815.png)

![3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4851837.png)
![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)